2-Chloro-3-(dimethylamino)phenol

Description

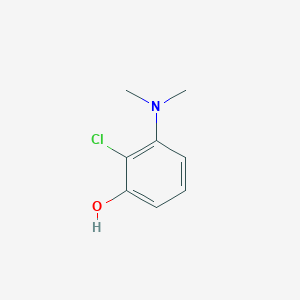

2-Chloro-3-(dimethylamino)phenol is a halogenated aromatic compound featuring a phenol backbone substituted with a chlorine atom at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 3-position. Chlorophenols, in general, are known for their antimicrobial properties and industrial relevance, but the addition of a dimethylamino group may alter solubility, reactivity, and biological activity compared to simpler chlorophenols .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-3-(dimethylamino)phenol |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3 |

InChI Key |

DRRYCEUQRYNTPU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)phenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dimethylamino)phenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-(dimethylamino)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethylamino)phenol involves its interaction with various molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenols (e.g., 2,3-Dichlorophenol, 3,5-Dichlorophenol)

Chlorophenols are widely studied for their toxicity and environmental persistence. Key differences include:

- Toxicity Profile: Chlorophenols like 2,4-Dichlorophenol are classified as probable human carcinogens (EPA Group B2), but the dimethylamino group may mitigate or alter toxicity pathways due to metabolic detoxification (e.g., N-demethylation) .

Table 1: Comparative Properties of Chlorophenols

Aminophenols and Pharmaceutical Derivatives

Compounds with amino or dimethylamino groups on phenolic rings are common in pharmaceuticals. For instance:

- Droloxifene (IARC, 1996): Contains a dimethylaminoethoxy group linked to a phenolic ring, enabling selective estrogen receptor modulation. The ethoxy spacer enhances lipophilicity, whereas the direct dimethylamino substitution in this compound may favor different receptor interactions or metabolic stability .

- Desvenlafaxine Succinate (Pharmacopeial Forum, 2017): Features a dimethylamino group in a cyclohexanol-phenol structure. Such modifications highlight how dimethylamino positioning influences pharmacokinetics, suggesting that this compound could serve as a precursor for antidepressants or SERMs .

Table 2: Structural and Functional Comparison with Aminophenols

Halogenated Furanones and Carcinogenicity

Halogenated furanones like BMX-3 (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and EMX derivatives () are potent mutagens and carcinogens due to their electrophilic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.